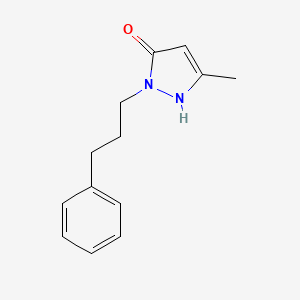

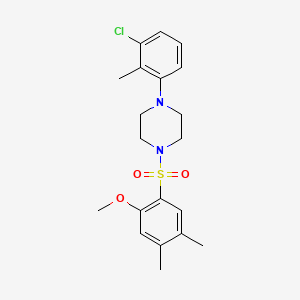

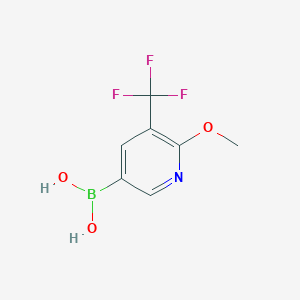

![molecular formula C12H8Cl2N4 B2566705 6-(3,4-dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 685107-56-6](/img/structure/B2566705.png)

6-(3,4-dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Facile Synthesis of N-fused Heterocycles

The compound 6-(3,4-dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine has been utilized in the facile synthesis of new N-fused heterocyclic products, such as ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate. This synthesis is achieved through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, offering an efficient route to these products in good to excellent yields (Ghaedi et al., 2015).

Novel Multicyclic Pyrazolo[3,4-b]pyridine Derivatives

A groundbreaking four-component bicyclization strategy has been developed to create skeletally diverse pyrazolo[3,4-b]pyridine derivatives. This method enables the synthesis of multicyclic derivatives, including cyclopenta[d]pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolones, showcasing a versatile approach to the synthesis of these compounds with good control over the spatial configuration of exocyclic double bonds (Tu et al., 2014).

Pyridopyrazolopyrimidine and Triazine Derivatives Synthesis

The compound 6-(2-Thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-amine has been a key player in the synthesis of pyridopyrazolopyrimidine and triazine derivatives. It reacts with various compounds to afford a diverse array of derivatives, showcasing the adaptability and reactivity of this compound in synthetic chemistry (Rateb, 2014).

One-pot Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxamide Derivatives

A one-pot synthesis has been developed to produce pyrazolo[3,4-b]pyridine-5-carboxamide derivatives. This method combines an aliphatic or aromatic amine, diketene, an aromatic aldehyde, and 1,3-diphenyl-1H-pyrazol-5-amine, catalyzed by p-toluenesulfonic acid. This innovative approach offers a streamlined route to these derivatives under mild conditions and good yields (Shaabani et al., 2009).

Biomedical Applications

Biomedical Analysis of Pyrazolo[3,4-b]pyridines

An extensive review of over 300,000 1H-pyrazolo[3,4-b]pyridines, included in more than 5500 references and 2400 patents, has been conducted. This review provides a comprehensive analysis of the diversity of substituents present in these compounds, their synthetic methods, and their extensive biomedical applications, underlining the significant role of these compounds in the field of biomedicine (Donaire-Arias et al., 2022).

Synthesis and Anti-Inflammatory Activity of Pyrazolo[3,4-d] Pyrimidines

The anti-inflammatory activity of newly synthesized pyrazolo[3,4-d] pyrimidines has been evaluated using the carrageenan-induced paw oedema test in rats. The study presents the synthesis, characterization, and pharmacological testing of these compounds, indicating their potential in anti-inflammatory drug development (El-Dean et al., 2016).

Corrosion Inhibition for Mild Steel

Pyrazolo[3,4-b]pyridine derivatives have been synthesized and assessed for their corrosion inhibition properties on mild steel in acidic environments. This study demonstrates the potential application of these compounds as corrosion inhibitors, contributing to the field of material science and engineering (Dandia et al., 2013).

Antioxidant Activity of Pyrazolopyridine Derivatives

A series of new pyrazolopyridine derivatives have been synthesized and evaluated for their antioxidant properties. Some of these compounds have shown promising activities, highlighting their potential in antioxidant therapy and the protection of DNA from damage (Gouda, 2012).

Future Directions

The future directions for the study of “6-(3,4-dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine” and similar compounds could involve further exploration of their potential as inhibitors of certain biological targets . This could include more detailed studies of their synthesis, properties, and mechanisms of action.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anticancer activity .

Mode of Action

It is suggested that similar compounds inhibit microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the g2/m phase, and apoptosis of cancer cells .

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell migration, cell cycle progression, and apoptosis .

Result of Action

Similar compounds have been found to inhibit cell migration, cause cell cycle arrest in the g2/m phase, and induce apoptosis of cancer cells .

Biochemical Analysis

Cellular Effects

The effects of 6-(3,4-Dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. It also affects the expression of genes involved in cell survival and apoptosis, thereby altering the cellular response to stress and damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of kinases, leading to the inhibition of their catalytic activity. This inhibition results in the disruption of signaling pathways that are essential for cell growth and survival. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various tissues, including the liver, kidneys, and tumor sites. Its localization and accumulation within specific tissues can impact its therapeutic effects and potential toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals can direct the compound to specific subcellular compartments, influencing its efficacy and mechanism of action .

properties

IUPAC Name |

6-(3,4-dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N4/c13-8-3-1-6(5-9(8)14)10-4-2-7-11(15)17-18-12(7)16-10/h1-5H,(H3,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNFLKWJMPUWNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC3=NNC(=C3C=C2)N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

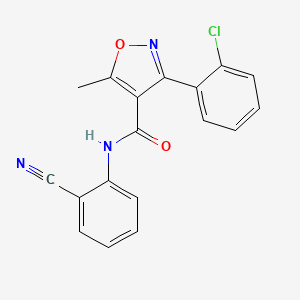

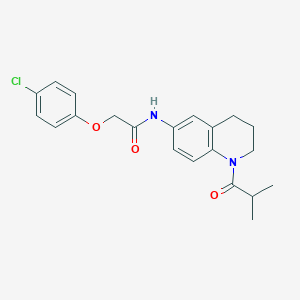

![1-(5-chloro-2-methoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2566622.png)

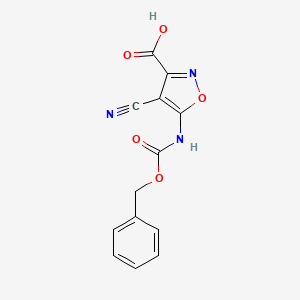

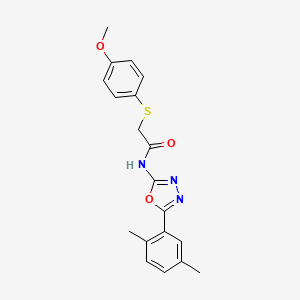

![(1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B2566623.png)

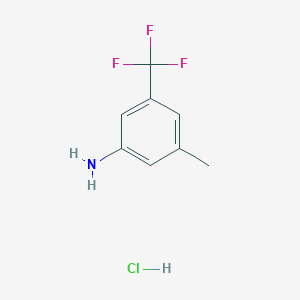

![N-Methyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2566629.png)

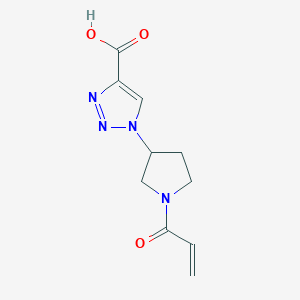

![Methyl 2-[8-[(4-carbamoylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2566630.png)